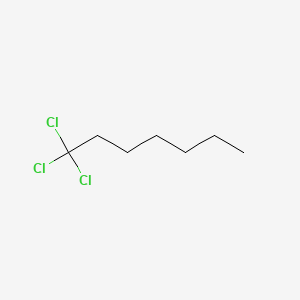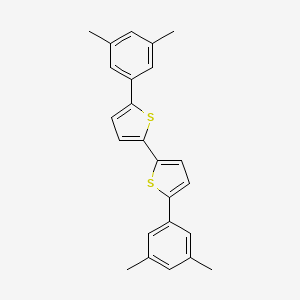![molecular formula C13H22NO2PS B14140957 N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide CAS No. 88834-18-8](/img/structure/B14140957.png)
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H22NO2PS. This compound is known for its unique structure, which includes a phosphanyl group and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with di(propan-2-yl)phosphine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, making it useful in catalysis. The sulfonamide group can interact with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallyl N,N-diisopropylphosphoramidite: Similar in structure but with allyl groups instead of the sulfonamide group.
Di-tert-butyl N,N-diisopropylphosphoramidite: Contains tert-butyl groups instead of the sulfonamide group.
Uniqueness
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both the phosphanyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it versatile for various applications in synthesis, catalysis, and potential biological activities .
Propriétés
Numéro CAS |
88834-18-8 |
|---|---|
Formule moléculaire |
C13H22NO2PS |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
N-di(propan-2-yl)phosphanyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22NO2PS/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11,14H,1-5H3 |
Clé InChI |
CIPHMFXGTJNYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NP(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


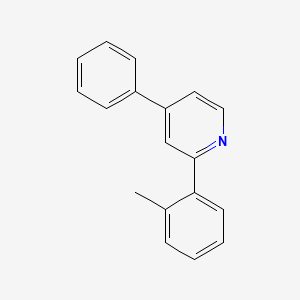
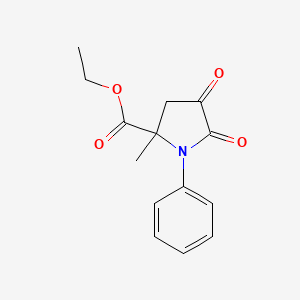
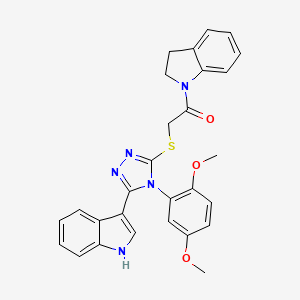
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

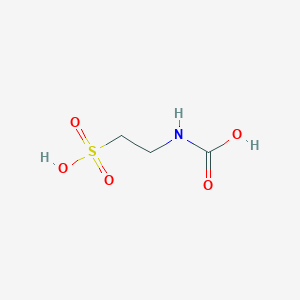
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
